

Application Notes: Organocatalytic ROP of ϵ -Caprolactone using Diphenyl Phosphate

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Compound Focus: Triphen diol

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Introduction and Principle

The search for metal-free, organocatalytic routes for synthesizing biodegradable polyesters is a significant area of research in polymer chemistry. Among various organocatalysts, **diphenyl phosphate (DPP)** has emerged as a highly effective catalyst for the ring-opening polymerization (ROP) of ϵ -caprolactone (CL) [1] [2]. This system operates via an **activated monomer mechanism** [3] [1]. The Brønsted acid (DPP) activates the cyclic ester monomer by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by the initiator alcohol. This mechanism provides excellent control over the polymerization, allowing for the synthesis of poly(ϵ -caprolactone) (PCL) with predictable molecular weights, narrow molecular weight distributions, and high chain-end fidelity [1] [2]. A key advantage of DPP is its high **chemoselectivity**, enabling the use of multifunctional initiators, such as mercapto alcohols, without the need for protecting groups [1].

Experimental Protocol: Synthesis of α,ω -Hydroxyl Poly(ϵ -caprolactone)

2.1. Materials and Equipment

- **Monomer:** ϵ -Caprolactone (CL). Purify by stirring over calcium hydride (CaH_2) under inert atmosphere followed by distillation [3].
- **Catalyst:** Diphenyl phosphate (DPP) [1] [2].
- **Initiator:** 1-Phenylethanol (or another alcohol, e.g., 6-mercapto-1-hexanol for thiol-functionalized polymers) [1] [2].
- **Solvent:** Toluene (anhydrous). Dry over a solvent purification system.

- **Equipment:** Schlenk line or glove box for inert atmosphere (Ar/N₂), sealed reaction vessel (e.g., a flame-dried ampule with break-seals [3]), magnetic stirrer, and oil bath.

2.2. Polymerization Procedure

- **Setup:** Perform all operations under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
- **Reaction Mixture:** In a dried reaction ampule, charge ε-caprolactone (10.0 g, 87.6 mmol), 1-phenylethanol (107 μL, 0.92 mmol), and diphenyl phosphate (75 mg, 0.30 mmol). Dissolve the mixture in anhydrous toluene to achieve a CL concentration of 2.0 mol/L [1].
- **Sealing and Reaction:** Seal the ampule and place it in an oil bath preheated to **90°C** with vigorous stirring [2].
- **Monitoring:** Monitor reaction progress by (¹H) NMR spectroscopy or GC-MS. The reaction typically reaches >96% conversion within a few hours [2].
- **Termination:** Terminate the polymerization by cooling the reaction mixture to room temperature.
- **Purification:** Precipitate the polymer into cold methanol or a mixture of methanol/HCl. Isolate the white solid by filtration and dry under vacuum until constant weight.

Key Data and Characterization

The table below summarizes typical results achievable with the DPP-catalyzed system, demonstrating its controlled character [1] [2].

[CL] ₀ : [I] ₀ : [DPP] ₀	Temp (°C)	Time (h)	Conv. (%)	M _{n,theo} (g/mol)	M _{n,NMR} (g/mol)	M _w /M _n (Đ _M)
50:1:0.5	90	2	>96	5,700	5,400	< 1.10 [1]
100:1:0.5	90	4	>95	11,400	~11,000	1.13 [2]
25:1:0.5	25	24	>99	2,900	~3,000	1.08 [1]

Characterization Methods:

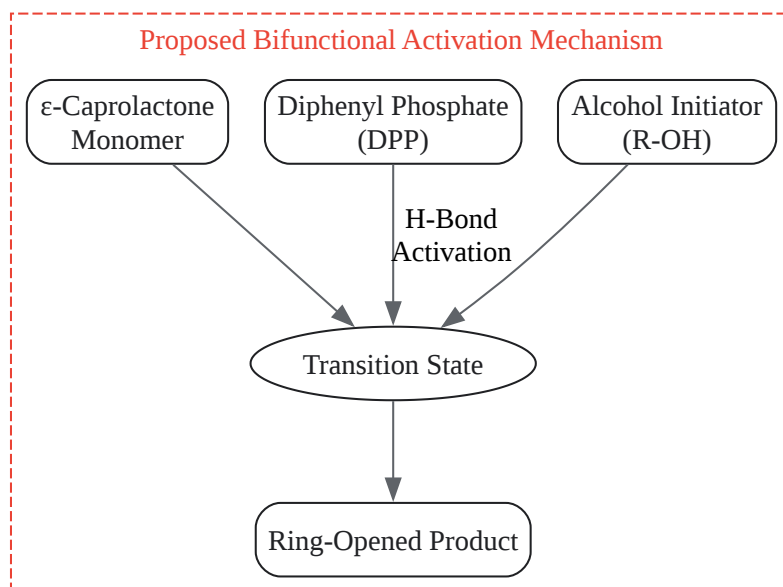
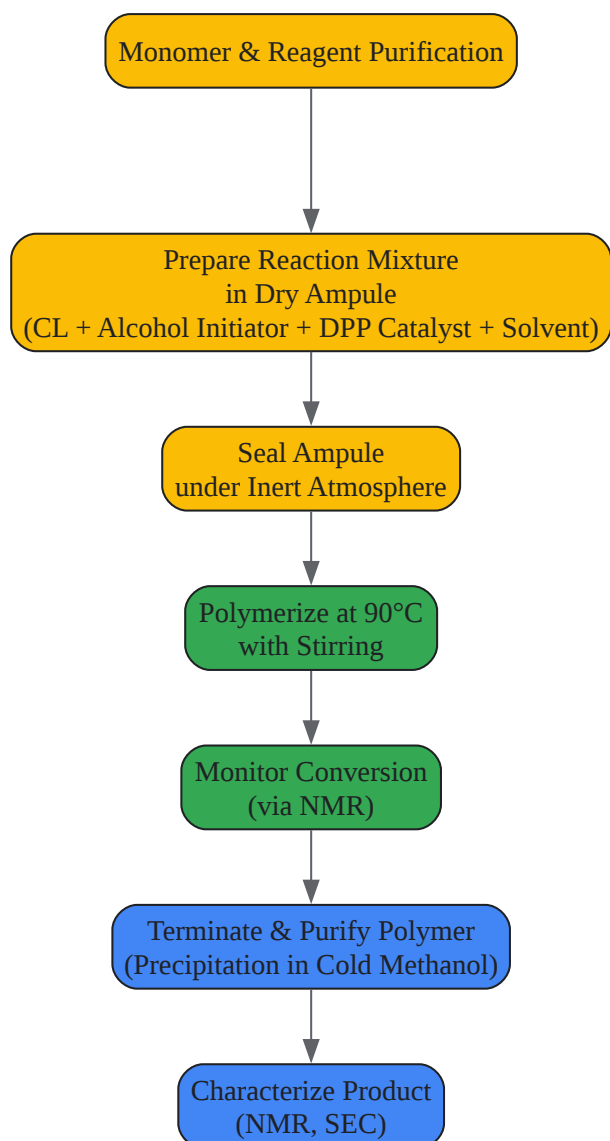
- **NMR Spectroscopy:** (¹H) NMR (CDCl₃) confirms the structure. Key signals include the triplet at **δ 3.6 ppm** for the chain-end -CH₂-OH group and the multiplet at **δ 2.3 ppm** for the backbone -C(=O)-

CH₂- protons [1]. The molecular weight ($M_{n,NMR}$) is determined by comparing the intensity of the initiator aromatic proton signals to the polyester chain signals.

- **Size Exclusion Chromatography (SEC):** Used to determine molecular weight distribution (\mathcal{D}_M), which is typically very narrow (<1.15), indicating a controlled polymerization with minimal transesterification side reactions [1] [2].

Workflow and Mechanism

The following diagram illustrates the experimental workflow and the proposed bifunctional activation mechanism of the diphenyl phosphate-catalyzed ring-opening polymerization.



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Critical Parameters for Success

- **Purity and Anhydrous Conditions:** The success of this controlled polymerization is critically dependent on the **exclusion of water** and the use of highly purified monomers and solvents. Even trace water can act as an unintended initiator, broadening the molecular weight distribution [3].
- **Stoichiometry:** The theoretical molecular weight ($M_{n,theo}$) is calculated from the initial monomer-to-initiator ratio ($[CL]_0/[I]_0$) and the monomer conversion. Accurate pipetting and weighing are essential for predictable results [1].
- **Catalyst Loading:** A typical catalyst loading of 0.5 equivalents relative to the initiator provides a good balance between polymerization rate and control. The living character of the polymerization is demonstrated by the linear relationship between M_n and monomer conversion [1] [2].

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
Low monomer conversion	Low temperature, insufficient catalyst, short time	Increase reaction temperature or extend time. Ensure catalyst is fresh.
Broad molecular weight distribution ($\mathcal{D}_M > 1.2$)	Presence of moisture, impurities, or transesterification	Strictly enforce anhydrous conditions. Avoid excessively long reaction times at high conversion.
M_n higher than theoretical	Unaccounted initiator (e.g., water)	Dry all glassware and reagents thoroughly. Use molecular sieves for solvents.
M_n lower than theoretical	Incorrect initiator amount or monomer purity	Check initiator calculation and purity. Repurify the monomer.

Conclusion

The diphenyl phosphate-catalyzed ring-opening polymerization of ϵ -caprolactone is a robust, metal-free methodology for producing well-defined polyesters. Its operational simplicity, high degree of control, and

exceptional chemoselectivity make it an invaluable tool for researchers developing advanced polymeric materials for biomedical and sustainable applications.

References

1. Organocatalyzed chemoselective ring-opening ... [nature.com]
2. Controlled/living ring-opening polymerization of ϵ - ... [link.springer.com]
3. ϵ -Caprolactone: Activated monomer polymerization ... [sciencedirect.com]

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